4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
Description
Properties
IUPAC Name |
4-[[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O4S3/c21-26(22,12-4-1-3-11-14(12)18-25-17-11)19-5-2-6-20(8-7-19)27(23,24)13-9-15-10-16-13/h1,3-4,9-10H,2,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHCZJAUPTXVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and diazepane intermediates, followed by their sulfonylation and subsequent coupling with benzo[c][1,2,5]thiadiazole. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the imidazole or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the imidazole or thiadiazole rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole and diazepane structures often exhibit antimicrobial properties. The sulfonyl group may enhance these effects by increasing solubility and bioavailability. For instance, derivatives of similar structures have shown activity against a range of bacteria and fungi, making this compound a candidate for further investigation in antimicrobial therapy .
Anti-inflammatory Properties
Compounds with similar frameworks have been studied for their anti-inflammatory effects. The ability of the sulfonyl group to modulate inflammatory pathways suggests that this compound could be beneficial in treating inflammatory diseases .
Central Nervous System Effects
The diazepane component is known for its sedative and anxiolytic properties. Similar compounds are often explored for their potential in treating anxiety disorders and other central nervous system conditions. The imidazole ring may also interact with neurotransmitter systems, providing dual action in therapeutic applications .
Bioisosterism
The sulfonamide and imidazole functionalities allow for the exploration of bioisosteric replacements to optimize pharmacokinetic properties. This strategy is crucial in drug design to enhance efficacy while minimizing side effects .
Targeted Drug Delivery
The structural characteristics of this compound lend themselves to modifications aimed at targeted drug delivery systems. By conjugating it with specific ligands or nanoparticles, it may be possible to improve the selectivity and effectiveness of treatments .
Case Studies
Mechanism of Action
The mechanism of action of 4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved often include signal transduction cascades, where the compound’s binding alters the downstream effects, leading to the desired biological outcome.
Biological Activity
The compound 4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects, supported by research findings and case studies.
Chemical Structure
The compound features a complex structure combining a thiadiazole ring with imidazole and diazepane moieties. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | Antibacterial | E. coli | |
| Thiadiazole Derivative B | Antifungal | Candida albicans |
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For example, a series of 1,3,4-thiadiazole analogues were synthesized and evaluated for their antiproliferative effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Some derivatives exhibited IC50 values in the nanomolar range, indicating potent activity.
Anti-inflammatory Activity
Thiadiazole derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that certain compounds could significantly reduce the production of pro-inflammatory cytokines in stimulated macrophages.
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been explored in various animal models. One study reported that specific compounds showed protection against seizures induced by maximal electroshock and pentylenetetrazole models.
Case Studies
- Study on Anticancer Effects : Liu et al. synthesized a series of 28 new 1,3,4-thiadiazole analogues and evaluated their activity against several cancer cell lines using the CCK-8 assay. Notably, compounds showed significant inhibition of cell proliferation in vitro ( ).
- Antimicrobial Evaluation : A study investigated the antimicrobial activity of thiadiazole derivatives against clinical isolates of bacteria and fungi. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics ( ).
- Anti-inflammatory Mechanism : Research conducted on macrophage cell lines demonstrated that certain thiadiazole derivatives could inhibit NF-kB signaling pathways, leading to reduced cytokine production ( ).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[c][1,2,5]thiadiazole Derivatives with Sulfonyl and Heterocyclic Substituents
Structural and Functional Insights:
- Triazole-Thiones with Sulfonylphenyl Groups (e.g., Compounds 7–9 in ): These derivatives incorporate a 1,2,4-triazole-3-thione core linked to sulfonylphenyl and difluorophenyl groups. Unlike the target compound, they lack fused diazepane or imidazole moieties. IR spectroscopy confirmed the thione tautomer (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .
1,4-Benzodioxin-Fused Thiadiazole Derivatives (e.g., Compounds 1–25 in ) :
These analogs combine a benzodioxin ring fused with bis-thiadiazole systems. They exhibit α-amylase and α-glucosidase inhibition (IC₅₀ ~10–50 μM), attributed to their planar fused heterocycles and electron-withdrawing substituents .- Key Difference : The target compound’s diazepane-imidazole substituents may enhance solubility or receptor binding compared to benzodioxin-based analogs.
Imidazole- and Diazepane-Containing Analogues
- Imidazo[2,1-b]thiazole Derivatives (e.g., Compounds 5 and 6a in ) :
These compounds feature a methylsulfonylphenyl-substituted imidazo-thiazole core. The N,N-dimethyl analog (6a) showed potent enzyme inhibition (IC₅₀ = 1.2 μM), highlighting the role of sulfonyl groups in enhancing activity .- Comparison : The target compound’s imidazole-sulfonyl group may similarly improve binding affinity, though its diazepane linker could introduce conformational flexibility.
Sulfonylated Heterocycles in Drug Design
- S-Alkylated 1,2,4-Triazoles (e.g., Compounds 10–15 in ) :
These derivatives include sulfonylphenyl and fluorophenyl groups. Their synthesis involves base-mediated alkylation, contrasting with the iodine-mediated cyclization used for benzodioxin-thiadiazoles .- Electronic Effects : Sulfonyl groups in the target compound may enhance electron-withdrawing properties, stabilizing charge-transfer interactions.
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The target compound’s complex structure likely requires sequential sulfonylation and heterocycle coupling, akin to methods in .
- Bioactivity Predictions : Based on analogs:
- Unanswered Questions : Direct enzymatic assays and molecular docking studies are needed to validate hypothesized α-amylase/glucosidase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
